![molecular formula C21H15ClN6O2S2 B12624634 N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline derivative is then subjected to further reactions to introduce the 4-chlorobenzylamino group and the benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving quinoxaline derivatives and benzo[c][1,2,5]thiadiazole moieties. The presence of the sulfonamide group enhances its solubility and biological activity. The synthetic pathway typically involves:
- Formation of the quinoxaline backbone : This is achieved through cyclization reactions that introduce the necessary nitrogen atoms.
- Introduction of the benzo[c][1,2,5]thiadiazole moiety : This step involves coupling reactions that link the two structural components.
- Sulfonamide functionalization : The final step incorporates the sulfonamide group, which is crucial for the compound's biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to target the Akt/mTOR signaling pathway, leading to reduced viability in cancer cells such as Caco-2 and A549 .
- Case Studies : In vitro studies demonstrated that this compound significantly decreased cell viability in colorectal cancer models (Caco-2 cells), showing a reduction of up to 39.8% compared to untreated controls . Additionally, compounds with structural similarities exhibited enhanced anticancer activity against lung cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Broad-Spectrum Efficacy : Research indicates that derivatives of thiadiazole and quinoxaline can effectively combat drug-resistant strains of bacteria and fungi. For example, compounds structurally related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Mechanism of Action
The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells . By binding to these targets, the compound disrupts essential biological processes, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide: This compound shares a similar quinoxaline core but differs in the substituents attached to the core.
N-{3-[(2-chlorobenzyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzenesulfonamide: Another quinoxaline derivative with different substituents, showing varied biological activities.
Uniqueness
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes the formation of the thiadiazole ring and subsequent functionalization with quinoxaline and sulfonamide groups.
Anticancer Activity
Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity. A structure-activity relationship (SAR) analysis revealed that compounds with a thiazole ring and specific substitutions at the phenyl ring positions demonstrate potent activity against cancer cells .
Compound | IC50 (µg/mL) | Cancer Type |
---|---|---|
Compound A | 1.61 ± 1.92 | Breast Cancer |
Compound B | 1.98 ± 1.22 | Lung Cancer |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has demonstrated that thiadiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated using standard models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound have shown significant activity at doses as low as 30 mg/kg, indicating a strong potential for treating epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancerous cells.
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable study evaluated a series of thiadiazole derivatives for their anticancer activity against breast and lung cancer cell lines. The study concluded that modifications on the thiadiazole scaffold significantly influenced the cytotoxicity profiles, emphasizing the importance of SAR in drug design .
Another investigation focused on the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, showcasing its potential as an alternative therapeutic agent .
Properties
Molecular Formula |
C21H15ClN6O2S2 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H15ClN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28) |
InChI Key |
FGXDUPDOCDQNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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